
1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals
Preparation Methods
The synthesis of 1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed to achieve high yields . Industrial production methods may involve optimizing these reactions for scale, ensuring purity, and minimizing by-products.
Chemical Reactions Analysis
1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Coupling Reactions: The aldehyde group can participate in C–C and C–N coupling reactions, forming complex heterocyclic structures.
Scientific Research Applications
1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. Indole derivatives often act as receptor agonists or inhibitors, modulating biological pathways. For instance, indole-3-carbaldehyde acts as an agonist at the aryl hydrocarbon receptor, influencing immune responses . The specific pathways and targets for this compound would depend on its structural modifications and the biological context.
Comparison with Similar Compounds
1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:
Indole-3-carbaldehyde: Known for its role in immune modulation and plant hormone activity.
5-Methoxyindole: Used in various synthetic applications and known for its biological activities.
1-Methylindole-3-carboxaldehyde: Utilized in the synthesis of complex molecules and pharmaceuticals.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological properties, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C15H19NO2 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
5-methoxy-2-methyl-1-(2-methylpropyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C15H19NO2/c1-10(2)8-16-11(3)14(9-17)13-7-12(18-4)5-6-15(13)16/h5-7,9-10H,8H2,1-4H3 |
InChI Key |
CPFXZNFQSHAFJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CC(C)C)C=CC(=C2)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


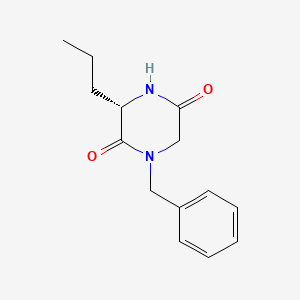


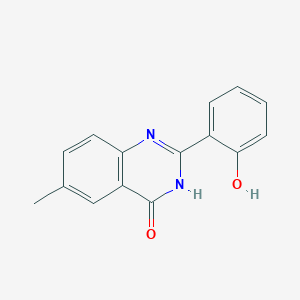
![tert-Butyl 2-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11865264.png)
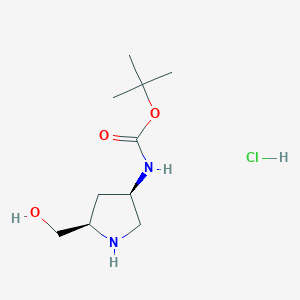
![9-Chloro-6-propyl-5,6-dihydro[1,2,4]triazolo[5,1-a]isoquinoline](/img/structure/B11865276.png)
![3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one hydrochloride](/img/structure/B11865281.png)
![3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11865283.png)
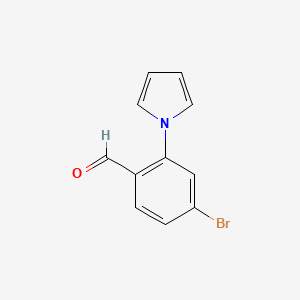
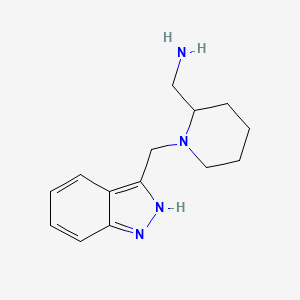
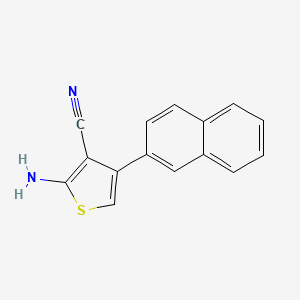
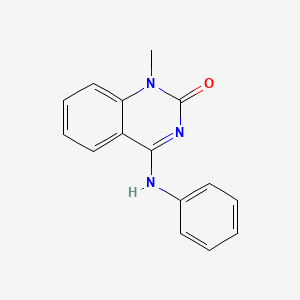
![1-(2,5-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11865302.png)
